2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

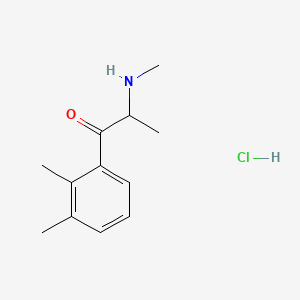

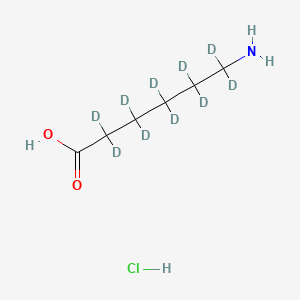

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5, also known as Candesartan Cilexetil-d5, is a deuterated analog of the angiotensin II receptor blocker Candesartan Cilexetil . It is primarily used for the treatment of high blood pressure, which is a major risk factor for heart disease, stroke, and kidney failure .

Molecular Structure Analysis

The molecular formula of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is C33H34N6O6 . The molecular weight is 610.66 g/mol .Chemical Reactions Analysis

Candesartan Cilexetil-d5 works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby reducing blood pressure .Physical And Chemical Properties Analysis

The molecular weight of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is 610.66 g/mol . The molecular formula is C33H34N6O6 .Wissenschaftliche Forschungsanwendungen

Metabolic Research

This compound is used in metabolic research . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .

Environmental Studies

It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . Stable isotope-labeled compounds are particularly useful in these types of studies .

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .

Organic Chemistry

Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Cardiovascular Disease Research

This compound is related to Candesartan, an angiotensin II receptor antagonist, which has potent and long-lasting antihypertensive effects . Therefore, it could be used in research related to cardiovascular diseases .

Cancer Research

Candesartan, a related compound, is also a PPAR-γ agonist . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Therefore, this compound could potentially be used in cancer research .

Neurological Disease Research

Candesartan has been used in research related to traumatic brain injury (TBI) . Therefore, this compound could potentially be used in neurological disease research .

Endocrinology Research

Candesartan has been used in endocrinology research . Therefore, this compound could potentially be used in endocrinology research .

Wirkmechanismus

Target of Action

It is an analogue of candesartan cilexetil , which is known to target the angiotensin II receptor type 1 (AT1 receptor). The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Pharmacokinetics

It is noted that this compound is a prodrug that undergoes hydrolysis in the liver to form the active metabolite, candesartan . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of Candesartan Cilexetil.

Action Environment

It is also worth noting that this compound is stored at +4°C , suggesting that it may be sensitive to temperature.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORFUGQWQJEFIY-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)

![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)

![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)